![molecular formula C18H18BrN3O2 B15080036 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B15080036.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenoxyacetamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Phenoxyacetamide: The final step involves coupling the benzimidazole derivative with 4-bromo-3-methylphenoxyacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom on the phenoxy ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
科学的研究の応用
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity. The phenoxyacetamide part may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide is unique due to the presence of the bromine atom and the methyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C18H18BrN3O2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-10-13(6-7-14(12)19)24-11-18(23)20-9-8-17-21-15-4-2-3-5-16(15)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
InChIキー |
YOPPVPXSISQHLC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079964.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)
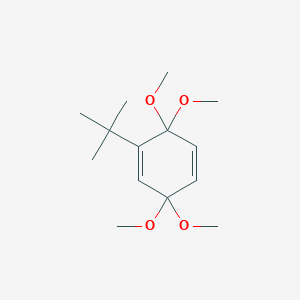
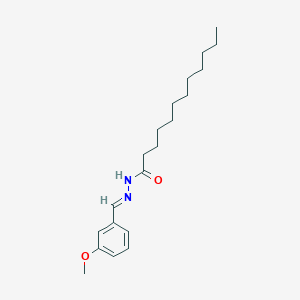
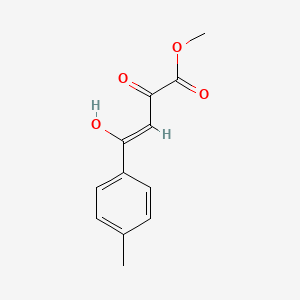
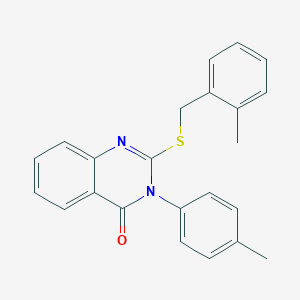
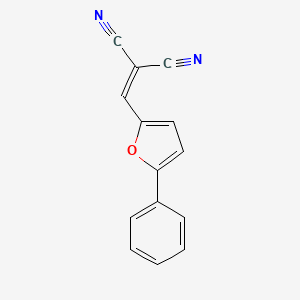
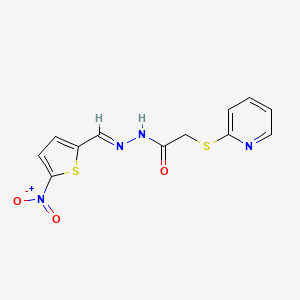
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080015.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080019.png)
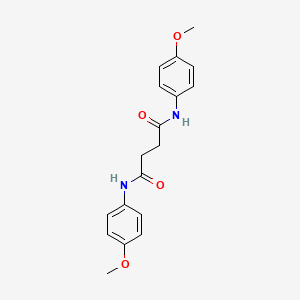
![(5E)-2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080029.png)
![N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15080056.png)
